![molecular formula C13H20N2O6 B12466590 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is a chemical compound with the molecular formula C11H18N2O5 It is known for its unique structure, which includes both hydroxyethyl and nitrophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-2-ol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
科学研究应用
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the nitrophenoxy group.
1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol: Similar structure but with a phenoxy group instead of a nitrophenoxy group.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both hydroxyethyl and nitrophenoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H20N2O6 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
1-[bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20N2O6/c16-7-5-14(6-8-17)9-12(18)10-21-13-3-1-11(2-4-13)15(19)20/h1-4,12,16-18H,5-10H2 |
InChI 键 |
SOFAGXONCHXRDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CN(CCO)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


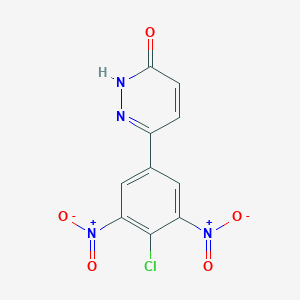
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
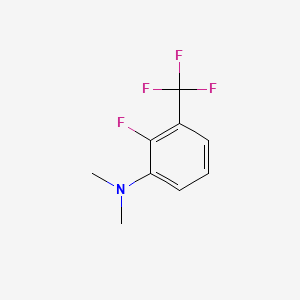
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)
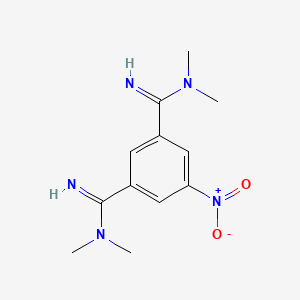
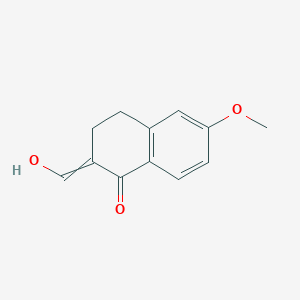
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
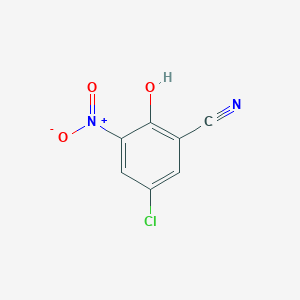
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
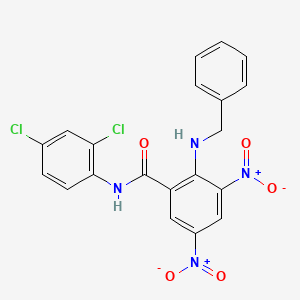
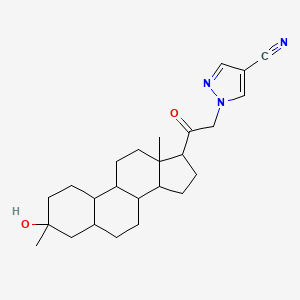
![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
